molecular formula C12H6BrClN4 B6644317 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile

1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile

Katalognummer B6644317
Molekulargewicht: 321.56 g/mol
InChI-Schlüssel: ICEJVPDTEHYVNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BRD or BRD4 inhibitor, and it is a member of the imidazole family of compounds.

Wirkmechanismus

BRD4 inhibitors work by binding to the bromodomain of BRD4, which prevents it from binding to acetylated lysine residues on histones. This, in turn, leads to the inhibition of transcription of oncogenic genes, which ultimately results in the suppression of tumor growth.
Biochemical and Physiological Effects
BRD4 inhibitors have been shown to have various biochemical and physiological effects. In cancer cells, BRD4 inhibition leads to the downregulation of oncogenic genes, which results in the suppression of tumor growth. Additionally, BRD4 inhibitors have also been shown to have anti-inflammatory effects, which make them potential candidates for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BRD4 inhibitors in lab experiments is their specificity for BRD4. This allows for the targeted inhibition of oncogenic genes, which results in the suppression of tumor growth. Additionally, BRD4 inhibitors have also been shown to have low toxicity, which makes them suitable for use in preclinical studies.
However, one of the limitations of using BRD4 inhibitors in lab experiments is their limited bioavailability. This can make it challenging to achieve effective concentrations of the compound in vivo, which can limit their efficacy.

Zukünftige Richtungen

There are several future directions for the study of BRD4 inhibitors. One potential area of research is the development of more potent and selective BRD4 inhibitors. Additionally, the combination of BRD4 inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, is also an area of interest.
Another potential area of research is the study of the role of BRD4 inhibitors in viral infections. BRD4 has been shown to play a role in the replication of certain viruses, and the inhibition of BRD4 may have potential applications in the treatment of viral infections.
Conclusion
In conclusion, 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile, or BRD4 inhibitor, is a chemical compound that has significant potential applications in various fields, including cancer therapy and inflammatory diseases. The development of more potent and selective BRD4 inhibitors, as well as the study of their role in viral infections, are potential areas of future research.

Synthesemethoden

The synthesis of 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-bromo-2-chlorobenzaldehyde with malononitrile to form a substituted benzylidene malononitrile intermediate. This intermediate is then reacted with ammonium acetate and potassium carbonate to form the final product.

Wissenschaftliche Forschungsanwendungen

BRD4 inhibitors have been extensively studied in recent years due to their potential applications in cancer therapy. BRD4 has been identified as a key regulator of gene expression in various cancer types, and its inhibition has been shown to have anti-tumor effects. Additionally, BRD4 inhibitors have also been studied for their potential applications in inflammatory diseases and viral infections.

Eigenschaften

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN4/c13-9-2-1-8(10(14)3-9)6-18-7-17-11(4-15)12(18)5-16/h1-3,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEJVPDTEHYVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN2C=NC(=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.